Bienvenue dans la boutique en ligne BenchChem!

Transforming growth factor alpha (human)

EGFR signaling bias tyrosine phosphorylation biased agonism

Transforming growth factor alpha (human), CAS 105186-99-0, is a recombinant 50-amino-acid polypeptide (5.5–6.0 kDa) belonging to the epidermal growth factor (EGF) family of cytokines. The mature protein shares approximately 30–40% sequence identity with EGF and signals exclusively through the epidermal growth factor receptor (EGFR/ErbB1) to regulate cell proliferation, differentiation, migration, and survival.

Molecular Formula C239H348N70O72S6
Molecular Weight 5546.191
CAS No. 105186-99-0
Cat. No. B564018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTransforming growth factor alpha (human)
CAS105186-99-0
Molecular FormulaC239H348N70O72S6
Molecular Weight5546.191
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)C(C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1CCCC1C(=O)NC(C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)C(C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCCNC(=N)N
InChIInChI=1S/C239H348N70O72S6/c1-111(2)71-143(202(345)267-122(20)237(380)381)277-204(347)144(72-112(3)4)278-213(356)157(85-180(326)327)276-192(335)120(18)265-203(346)152(80-131-90-250-107-260-131)285-200(343)141(61-65-179(324)325)272-221(364)164-100-382-384-103-167(224(367)288-154(82-133-92-252-109-262-133)210(353)293-161(97-310)195(338)257-95-176(320)268-146(78-129-54-56-135(315)57-55-129)217(360)303-185(115(9)10)229(372)258-94-175(319)264-119(17)191(334)269-136(197(340)297-164)50-37-67-254-238(245)246)299-232(375)187(117(13)14)305-225(368)168-104-385-383-101-165-223(366)283-149(76-127-45-31-25-32-46-127)206(349)284-151(79-130-89-249-106-259-130)194(337)256-96-177(321)302-189(123(21)313)233(376)300-166(222(365)270-137(51-38-68-255-239(247)248)196(339)280-147(74-125-41-27-23-28-42-125)205(348)279-145(73-113(5)6)216(359)304-186(116(11)12)230(373)273-138(58-62-172(241)316)198(341)271-140(60-64-178(322)323)201(344)290-158(86-181(328)329)212(355)275-142(49-35-36-66-240)235(378)308-69-39-52-170(308)226(369)266-121(19)193(336)296-168)102-386-387-105-169(301-215(358)159(87-182(330)331)291-211(354)156(84-174(243)318)289-207(350)148(75-126-43-29-24-30-44-126)282-209(352)153(81-132-91-251-108-261-132)286-220(363)163(99-312)295-231(374)188(118(15)16)306-228(371)184(244)114(7)8)236(379)309-70-40-53-171(309)227(370)292-160(88-183(332)333)214(357)294-162(98-311)219(362)287-155(83-134-93-253-110-263-134)218(361)307-190(124(22)314)234(377)274-139(59-63-173(242)317)199(342)281-150(208(351)298-165)77-128-47-33-26-34-48-128/h23-34,41-48,54-57,89-93,106-124,136-171,184-190,310-315H,35-40,49-53,58-88,94-105,240,244H2,1-22H3,(H2,241,316)(H2,242,317)(H2,243,318)(H,249,259)(H,250,260)(H,251,261)(H,252,262)(H,253,263)(H,256,337)(H,257,338)(H,258,372)(H,264,319)(H,265,346)(H,266,369)(H,267,345)(H,268,320)(H,269,334)(H,270,365)(H,271,341)(H,272,364)(H,273,373)(H,274,377)(H,275,355)(H,276,335)(H,277,347)(H,278,356)(H,279,348)(H,280,339)(H,281,342)(H,282,352)(H,283,366)(H,284,349)(H,285,343)(H,286,363)(H,287,362)(H,288,367)(H,289,350)(H,290,344)(H,291,354)(H,292,370)(H,293,353)(H,294,357)(H,295,374)(H,296,336)(H,297,340)(H,298,351)(H,299,375)(H,300,376)(H,301,358)(H,302,321)(H,303,360)(H,304,359)(H,305,368)(H,306,371)(H,307,361)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,380,381)(H4,245,246,254)(H4,247,248,255)/t119-,120-,121-,122-,123+,124+,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,184-,185-,186-,187-,188-,189-,190-/m0/s1
InChIKeyNMWKYTGJWUAZPZ-WWHBDHEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Transforming Growth Factor Alpha (Human) CAS 105186-99-0: EGFR Ligand Classification and Procurement Context


Transforming growth factor alpha (human), CAS 105186-99-0, is a recombinant 50-amino-acid polypeptide (5.5–6.0 kDa) belonging to the epidermal growth factor (EGF) family of cytokines. The mature protein shares approximately 30–40% sequence identity with EGF and signals exclusively through the epidermal growth factor receptor (EGFR/ErbB1) to regulate cell proliferation, differentiation, migration, and survival [1]. Produced recombinantly in E. coli, the lyophilized product achieves ≥97–98% purity by SDS-PAGE and HPLC, with a biological ED₅₀ of ≤0.2–0.4 ng/mL in the BALB/c 3T3 cell proliferation assay . TGF-α is one of seven known mammalian EGFR ligands; it is classified as a high-affinity ligand alongside EGF, betacellulin (BTC), and heparin-binding EGF (HB-EGF), and is distinguished from the low-affinity ligands amphiregulin (AREG), epiregulin (EREG), and epigen (EPGN) [2].

Why EGF or Other EGFR Ligands Cannot Simply Substitute for TGF-α (Human) CAS 105186-99-0


Although TGF-α and EGF bind the same EGFR with comparable equilibrium affinities (KD values in the low nanomolar range) [1], they are not functionally interchangeable. TGF-α generates distinct signaling outputs through the same receptor due to biased agonism toward specific tyrosine phosphorylation sites [2], exhibits a different pH-dependent intracellular trafficking fate that results in more efficient ligand recycling rather than lysosomal degradation [3], and demonstrates quantitatively superior potency in multiple tissue-level assays including bone resorption, angiogenesis, and keratinocyte migration [4]. Even among other high-affinity EGFR ligands such as BTC and HB-EGF, TGF-α manifests a unique profile of biased EGFR/ErbB2 heterodimer formation and juxtacrine signaling via its membrane-anchored pro-form [5]. The evidence below demonstrates that these differences are not marginal but of sufficient magnitude to dictate experimental outcome and research reproducibility.

TGF-α (Human) CAS 105186-99-0: Quantitative Differentiation Evidence Versus Closest EGFR Ligand Comparators


Biased EGFR Phosphorylation: TGF-α Preferentially Activates Y1068 Over Y1173, Unlike Epiregulin

A direct quantitative comparison of EGFR phosphorylation bias was performed using purified ligands in a cell-free plasma membrane vesicle system that eliminates confounding feedback loops. Both EGF and TGF-α exhibit intrinsic signaling bias toward Y1068 phosphorylation and against Y1173 phosphorylation, with a positive absolute bias coefficient (β′* for EGF = 0.33 ± 0.5, indicating Y1068 preference). TGF-α shows the same directional bias as EGF, and the two are statistically indistinguishable from each other in bias magnitude [1]. In sharp contrast, epiregulin (EREG) shows no bias (β′ ≈ 0) between Y1068 and Y1173, meaning it activates these two phosphorylation sites with equal efficiency. This differential tyrosine phosphorylation pattern directly determines which downstream effector proteins are recruited—Y1068 preferentially engages Grb2 and the MAPK/ERK pathway, while Y1173 couples to Shc and PI3K/Akt signaling [2]. A user requiring selective activation of MAPK over PI3K signaling should therefore select TGF-α (or EGF) rather than epiregulin.

EGFR signaling bias tyrosine phosphorylation biased agonism receptor tyrosine kinase

TGF-α Is More Potent Than EGF as an In Vivo Angiogenic Mediator

In the hamster cheek pouch bioassay—a classical in vivo angiogenesis model—TGF-α and EGF were directly compared for their ability to induce new blood vessel formation. Both ligands bound endothelial cells and stimulated DNA synthesis with equal potency in vitro. However, when tested in vivo, TGF-α was markedly more potent than EGF at promoting angiogenesis [1]. While the two ligands were equipotent in cell-based mitogenesis assays on endothelial cells, the in vivo angiogenic response to TGF-α exceeded that of EGF. Given that TGF-α is secreted by a variety of human tumors, this differential in vivo potency is relevant to understanding tumor-induced angiogenesis mechanisms. Researchers modeling angiogenic processes in vivo where EGFR ligand identity matters should select TGF-α rather than assuming EGF equivalency.

angiogenesis endothelial cells tumor biology hamster cheek pouch assay

TGF-α Produces a Greater Maximum Vasodilatory Response Than EGF with Distinct Desensitization Kinetics

In a direct in vivo hemodynamic comparison, TGF-α and EGF-urogastrone (EGF-URO) were administered to anesthetized dogs and femoral arterial blood flow was measured. Both ligands had an identical ED₅₀ of 0.4 μg EGF-URO equivalents per dose for stimulating increased blood flow. However, the maximum responsiveness to TGF-α was substantially greater: TGF-α produced a 130% increase in blood flow compared to only a 70% increase for EGF-URO [1]. Furthermore, TGF-α did not cause tachyphylaxis to subsequent TGF-α doses, whereas a prior dose of either EGF-URO or TGF-α markedly desensitized the preparation to EGF-URO. In isolated coronary artery strips, the inhibitory action of EGF-URO on agonist-mediated contraction diminished with repeated tissue exposure, while TGF-α's inhibitory action persisted [1]. This differential desensitization pattern indicates that TGF-α and EGF are processed differently by the vascular system even though they share the same receptor. For vascular pharmacology studies requiring sustained or repeated ligand exposure, TGF-α is the superior choice.

vascular biology blood flow vasodilation EGF-URO

TGF-α Is More Effective Than EGF at Promoting Keratinocyte Motility Despite Equivalent Mitogenic Activity

Cha et al. directly compared EGF and TGF-α for their effects on human keratinocyte motility in three independent assays: colony dispersion (cell scattering), in vitro wound closure, and single-cell migration by phagokinetic track analysis. TGF-α was more effective than EGF in all three motility assays [1]. Critically, this differential motogenic activity occurred despite the two ligands producing identical DNA synthesis profiles—identical concentration dependence and identical magnitude of mitogenic response in both normal keratinocytes and a squamous cell carcinoma line. The overall pattern of tyrosine phosphorylation of intracellular substrates was similar between the two ligands, but a limited number of differences in the kinetics and magnitude of protein phosphorylation were detected in subcellular fractions [1]. This demonstrates that TGF-α and EGF can produce divergent functional responses (motility vs proliferation) even when engaging the same receptor at the same concentrations. For wound healing or keratinocyte migration research where motility is the endpoint of interest, TGF-α is functionally distinct from and superior to EGF.

keratinocyte migration wound healing cell motility EGF receptor

TGF-α Is Approximately 10-Fold More Potent Than EGF in Stimulating Bone Resorption and Inhibiting Bone Formation

In a comprehensive comparative study across multiple bone cell systems, recombinant human TGF-α was compared with murine EGF for effects on bone metabolism. TGF-α stimulated bone resorption at concentrations as low as 0.1 ng/mL in both fetal rat long bone and neonatal mouse calvarial organ culture systems [1]. The lowest concentration of TGF-α required to produce a response in all test systems was approximately one-tenth (1/10) of that needed for EGF to produce a similar effect, when expressed as nanogram equivalents of EGF per mL [1]. TGF-α also inhibited alkaline phosphatase activity in cultured rat osteosarcoma cells (osteoblast phenotype) and inhibited collagen synthesis in fetal rat calvaria at 1.0 ng/mL. Notably, TGF-α exhibited a different time course of action: it caused more rapid release of previously incorporated ⁴⁵Ca from bone cultures than EGF, indicating that TGF-α does not function on bone as a simple EGF analogue [1]. For bone biology research, this ~10-fold potency difference means that TGF-α produces physiologically meaningful effects at concentrations where EGF may be sub-threshold.

bone resorption osteoblast osteoclast calcium release collagen synthesis

TGF-α Dissociates from EGFR at Higher pH Than EGF, Resulting in Differential Intracellular Trafficking and Reduced Receptor Down-Regulation

Ebner and Derynck demonstrated that while TGF-α and EGF bind EGFR with similar affinity at neutral pH (KD values both in the low nanomolar range), TGF-α dissociates from the receptor at a substantially higher pH than EGF [1]. The dissociation rate constant (koff) at pH 6.0—characteristic of early endosomes—was quantified in rat hepatocytes by Maeda et al., who found the rank order: hTGF-α > mEGF > hEGF, with TGF-α showing the most rapid dissociation [2]. This pH-sensitive dissociation has profound consequences: after internalization, intracellular TGF-α is more rapidly cleared than EGF, a substantial portion of released TGF-α remains undegraded (in contrast to mostly degraded EGF), and TGF-α does not induce complete down-regulation of cell surface EGFR, allowing much sooner recovery of ligand-binding ability [1]. The recycled fraction of endocytosed ligand was also highest for TGF-α [2]. This differential trafficking explains in part why TGF-α is more potent than EGF in many biological systems despite equivalent receptor binding affinity. For studies requiring sustained EGFR signaling without receptor depletion, TGF-α is mechanistically distinct from EGF.

receptor trafficking endosomal sorting pH-dependent dissociation ligand recycling receptor down-regulation

Recommended Application Scenarios for TGF-α (Human) CAS 105186-99-0 Based on Quantitative Differentiation Evidence


EGFR Signaling Bias Studies: Selective MAPK/ERK Pathway Activation Without PI3K/Akt Crosstalk

When experimental designs require selective activation of the MAPK/ERK pathway downstream of EGFR while minimizing PI3K/Akt engagement, TGF-α is the appropriate ligand choice. As established by Wirth et al. (2023), TGF-α and EGF both exhibit intrinsic bias toward Y1068 phosphorylation (Grb2/MAPK coupling) and against Y1173 phosphorylation (Shc/PI3K coupling), whereas epiregulin shows no phosphorylation bias between these sites [1]. Using TGF-α rather than epiregulin allows researchers to decouple these two major signaling branches at the receptor level, without requiring pharmacological inhibitors that introduce off-target effects. This scenario is directly supported by the quantitative bias coefficient data in Section 3, Evidence Item 1.

In Vivo Angiogenesis and Tumor Vascularization Models

For in vivo angiogenesis assays where maximizing the angiogenic response is experimentally important, TGF-α is preferred over EGF. Schreiber et al. (1986) demonstrated that TGF-α is more potent than EGF in the hamster cheek pouch angiogenesis bioassay, despite both ligands being equipotent in endothelial cell mitogenesis in vitro [2]. This in vivo potency advantage is particularly relevant for tumor angiogenesis models, where TGF-α is endogenously secreted by many tumor types. Researchers should select TGF-α over EGF when the goal is to generate a robust angiogenic response at the lowest possible ligand concentration. Derived from Section 3, Evidence Item 2.

Keratinocyte and Epithelial Wound Healing / Migration Assays

In wound healing and epithelial cell migration studies, TGF-α provides a critical functional advantage over EGF: enhanced motility without altering the proliferative response. Cha et al. (1996) showed that TGF-α is more effective than EGF at promoting colony dispersion, in vitro wound closure, and single-cell migration in both normal and tumorigenic human keratinocytes, while producing identical DNA synthesis profiles [3]. This functional uncoupling of motogenic from mitogenic signaling makes TGF-α the superior choice for experiments where cell migration is the primary endpoint and proliferation must be controlled or held constant. Derived from Section 3, Evidence Item 4.

Bone Metabolism and Osteoclast/Osteoblast Co-Culture Systems

For bone resorption assays using fetal rat long bone or neonatal mouse calvarial organ cultures, TGF-α is approximately 10-fold more potent than EGF, with detectable activity at concentrations as low as 0.1 ng/mL [4]. This potency advantage allows researchers to use substantially lower protein concentrations, reducing reagent cost and minimizing non-specific effects. The more rapid ⁴⁵Ca release kinetics of TGF-α versus EGF also make it the preferred ligand for kinetic bone resorption studies. Additionally, TGF-α's inhibition of collagen synthesis and alkaline phosphatase activity at 1.0 ng/mL provides a convenient tool for osteoblast function modulation. Derived from Section 3, Evidence Item 5.

Quote Request

Request a Quote for Transforming growth factor alpha (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.